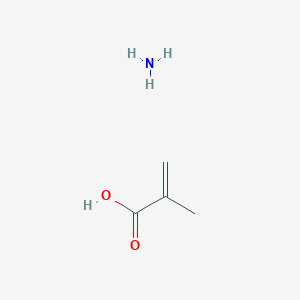

Ammonium methacrylate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

azanium;2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2.H3N/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZGUJOWBVDZNNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28805-15-4, 30875-88-8 | |

| Record name | Ammonium polymethacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28805-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, ammonium salt (1:1), homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30875-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0023874 | |

| Record name | Ammonium methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16325-47-6 | |

| Record name | Ammonium methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16325-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016325476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2243103QO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Ammonium Methacrylate Monomer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium (B1175870) methacrylate (B99206) (AMM) is a versatile monomer with applications in polymer synthesis for various fields, including drug delivery and biomedical materials. This technical guide provides a comprehensive overview of the primary synthesis routes for ammonium methacrylate, focusing on direct neutralization and enzymatic methods. Detailed experimental protocols, comparative data, and characterization information are presented to assist researchers in the effective production and utilization of this monomer.

Introduction

Ammonium methacrylate, the ammonium salt of methacrylic acid, is a valuable monomer for the synthesis of functional polymers.[1] The presence of the polymerizable methacrylate group and the ionic ammonium group imparts unique properties to the resulting polymers, making them suitable for a range of applications, including as flocculants, dispersants, and in controlled-release drug formulations. This guide details the principal methods for the synthesis of the ammonium methacrylate monomer, providing practical experimental details and comparative data.

Synthesis Routes

The synthesis of ammonium methacrylate can be broadly categorized into two main approaches: direct chemical synthesis and biocatalytic (enzymatic) synthesis.

Direct Neutralization Synthesis

The most straightforward and common method for the preparation of ammonium methacrylate is the direct neutralization of methacrylic acid with ammonia (B1221849) or ammonium hydroxide.[1] This acid-base reaction is an efficient way to produce the ammonium salt of methacrylic acid.

Reaction Pathway: Direct Neutralization

Caption: Direct neutralization of methacrylic acid with ammonia.

Enzymatic Synthesis

An alternative route to ammonium methacrylate involves the enzymatic hydrolysis of methacrylonitrile (B127562). This method utilizes a nitrilase enzyme to convert the nitrile group directly into a carboxylate group in an aqueous ammonium environment, forming the ammonium methacrylate salt.[2][3] This biocatalytic approach can offer high specificity and milder reaction conditions compared to some chemical routes.

Logical Workflow: Enzymatic Synthesis

Caption: Workflow for the enzymatic synthesis of ammonium methacrylate.

Experimental Protocols

Direct Neutralization of Methacrylic Acid with Gaseous Ammonia

This protocol is based on a method described in German patent DE3202663A1.[4]

Materials:

-

Methacrylic acid

-

Gaseous ammonia

-

Saturated aqueous solution of ammonium methacrylate (mother liquor from a previous synthesis can be used)

Equipment:

-

Four-necked flask

-

Gas inlet tube

-

Stirrer

-

Thermometer

-

Gas outlet

-

Dropping funnel

-

Cooling bath

Procedure:

-

Charge a 1-liter four-necked flask with 226 g of a saturated aqueous ammonium methacrylate solution.

-

While stirring, bubble 20 g (1.2 mol) of ammonia gas into the solution through the gas inlet tube.

-

Replace the gas inlet tube with a dropping funnel.

-

Add 102.5 g (1.2 mol) of methacrylic acid dropwise to the mixture with continuous stirring.

-

Maintain the reaction temperature between 20 and 30°C using a cooling bath.

-

A crystal slurry will form. Continue stirring to ensure the mixture remains mobile.

-

After the addition is complete, the resulting white, crystalline mass of ammonium methacrylate can be isolated by filtration.

-

The filtrate (mother liquor) can be reused for subsequent batches.

-

Dry the product at 30°C under a water jet vacuum.

Enzymatic Hydrolysis of Methacrylonitrile

This protocol is a generalized procedure based on patents describing the enzymatic synthesis of ammonium (meth)acrylate.[2]

Materials:

-

Methacrylonitrile

-

Water

-

Immobilized nitrilase enzyme

Equipment:

-

Bioreactor with temperature and pH control

-

Stirrer

-

Filtration system

Procedure:

-

Charge the bioreactor with water and the immobilized nitrilase enzyme.

-

Add methacrylonitrile to the reactor. The initial concentration should be determined based on the enzyme's activity and stability.

-

Maintain the reaction at a controlled temperature, typically in the range of 20-40°C.

-

The pH of the reaction mixture is generally self-maintained due to the formation of the ammonium salt.

-

Monitor the concentration of methacrylonitrile and ammonium methacrylate periodically.

-

The reaction is continued until the concentration of ammonium methacrylate reaches the desired level (e.g., >30% by weight) and the residual methacrylonitrile is below a specified limit (e.g., <0.2%).

-

Upon completion, the aqueous solution of ammonium methacrylate is separated from the immobilized enzyme by filtration. The enzyme can be recycled for subsequent batches.

Quantitative Data

Quantitative data for the synthesis of ammonium methacrylate is not widely available in the public domain, with much of the information residing in patents. The following tables summarize the available data.

Table 1: Direct Neutralization Synthesis of Ammonium Methacrylate

| Parameter | Value | Reference |

| Reactants | [4] | |

| Methacrylic Acid | 102.5 g (1.2 mol) | |

| Ammonia Gas | 20 g (1.2 mol) | |

| Reaction Medium | 226 g saturated AMM solution | |

| Reaction Conditions | ||

| Temperature | 20-30 °C | |

| Product | ||

| Yield | 151 g (123% of theoretical, indicating adhered mother liquor) | [4] |

| Bromine Number | 154.95 (Theory: 155) | [4] |

Table 2: Enzymatic Synthesis of Ammonium Methacrylate

| Parameter | Value | Reference |

| Starting Material | Methacrylonitrile | [2] |

| Product Concentration | ||

| Ammonium Methacrylate | > 30% by weight (often > 40%) | [2] |

| Residual Methacrylonitrile | < 0.2% by weight | [2] |

Characterization of Ammonium Methacrylate

¹H NMR Spectroscopy

A ¹H NMR spectrum of ammonium methacrylate in a suitable solvent (e.g., D₂O) would be expected to show signals corresponding to the vinyl protons and the methyl protons of the methacrylate group. The protons of the ammonium ion would likely be a broad singlet or may exchange with the solvent.

FTIR Spectroscopy

The FTIR spectrum of ammonium methacrylate would be expected to exhibit characteristic absorption bands for the following functional groups:

-

N-H stretching of the ammonium ion (NH₄⁺), typically in the region of 3000-3300 cm⁻¹.

-

C=C stretching of the methacrylate group, around 1630-1640 cm⁻¹.

-

C=O stretching of the carboxylate group (COO⁻), typically a strong band in the region of 1550-1610 cm⁻¹.

-

C-H stretching of the methyl and methylene (B1212753) groups.

Quaternary Ammonium Methacrylate Monomers

It is important to distinguish the simple ammonium methacrylate from quaternary ammonium methacrylate (QAM) monomers. QAMs are a class of compounds where the nitrogen atom is bonded to four organic groups and carries a positive charge. These are synthesized for specific applications, often as antimicrobial agents in dental and biomedical materials.

General Structure: Quaternary Ammonium Methacrylate

References

- 1. Ammonium Methacrylate | High-Purity Reagent [benchchem.com]

- 2. US6162624A - Production of ammonium acrylate - Google Patents [patents.google.com]

- 3. CA2239005A1 - Production of ammonium acrylate - Google Patents [patents.google.com]

- 4. DE3202663A1 - Process for the preparation of the ammonium salt of acrylic acid and of methacrylic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Free Radical Polymerization of Ammonium Methacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the free radical polymerization of ammonium (B1175870) methacrylate (B99206), a key monomer in the synthesis of cationic polymers with wide-ranging applications in drug delivery, gene therapy, and biomaterials. This document details the core principles of this polymerization process, including reaction mechanisms, experimental protocols, and characterization of the resulting polymer, poly(ammonium methacrylate).

Introduction

Ammonium methacrylate is a water-soluble monomer that readily undergoes free radical polymerization to yield poly(ammonium methacrylate), a cationic polyelectrolyte. The presence of the quaternary ammonium group imparts a positive charge to the polymer, enabling interactions with negatively charged biological molecules such as DNA, RNA, and proteins. This property is fundamental to its use in various biomedical applications. The polymerization is typically carried out in an aqueous solution using a water-soluble initiator, such as ammonium persulfate.

Reaction Mechanism

The free radical polymerization of ammonium methacrylate proceeds through the classical three stages: initiation, propagation, and termination.

Initiation: The process begins with the decomposition of an initiator, typically a persulfate salt, which is induced by heat or a reducing agent (in the case of redox initiation). This decomposition generates highly reactive sulfate (B86663) radical anions. These radicals then attack the electron-rich double bond of the ammonium methacrylate monomer, creating a monomer radical.

Propagation: The newly formed monomer radical is highly reactive and adds to another monomer molecule, regenerating the radical at the end of the growing polymer chain. This process repeats, leading to the rapid growth of the polymer chain.

Termination: The growth of polymer chains is terminated by the reaction of two growing radical chains. This can occur through two primary mechanisms: combination, where two chains join to form a single longer chain, or disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two polymer chains, one with a saturated end and the other with an unsaturated end.

Figure 1: Reaction mechanism of free radical polymerization.

Experimental Protocols

While specific protocols for the homopolymerization of ammonium methacrylate are not abundantly available in peer-reviewed literature, a robust protocol can be synthesized from patents and studies on similar monomers. The following is a representative procedure for the aqueous solution polymerization of ammonium methacrylate.

Materials

-

Ammonium methacrylate (monomer)

-

Ammonium persulfate (APS, initiator)

-

Deionized water (solvent)

-

Methanol (non-solvent for precipitation)

-

Nitrogen gas

Equipment

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Thermometer

-

Nitrogen inlet and outlet

-

Dropping funnel

Polymerization Procedure

-

An aqueous solution of ammonium methacrylate is prepared by dissolving the desired amount of monomer in deionized water in the three-neck flask. A typical monomer concentration ranges from 10% to 40% by weight.[1]

-

The flask is equipped with a reflux condenser, magnetic stirrer, thermometer, and nitrogen inlet/outlet.

-

The monomer solution is purged with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

-

The solution is heated to the desired reaction temperature, typically between 60°C and 90°C, under a nitrogen atmosphere.[2]

-

A freshly prepared aqueous solution of ammonium persulfate is added to the reaction mixture to initiate the polymerization. The initiator concentration is typically in the range of 0.1 to 1.0 mol% with respect to the monomer.

-

The reaction is allowed to proceed for a predetermined time, typically 2 to 6 hours, while maintaining the temperature and nitrogen atmosphere.

-

After the reaction is complete, the flask is cooled to room temperature.

-

The resulting polymer solution is slowly poured into a large excess of a non-solvent, such as methanol, with vigorous stirring to precipitate the poly(ammonium methacrylate).

-

The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

Figure 2: General experimental workflow for polymerization.

Quantitative Data

Quantitative data for the homopolymerization of ammonium methacrylate is limited in the literature. However, data from the polymerization of structurally similar quaternary ammonium methacrylates can provide valuable insights into the expected outcomes.

| Parameter | Value | Monomer System | Initiator | Reference |

| Reaction Order (Monomer) | 1.0 | Methacryloyloxyalkyltrimethylammonium chlorides | K₂S₂O₈ | [3] |

| Reaction Order (Initiator) | 0.5 | Methacryloyloxyalkyltrimethylammonium chlorides | K₂S₂O₈ | [3] |

| Molecular Weight (Mn) | 40 kDa | Poly([2-(methacryloyloxy)ethyl]trimethylammonium chloride) | RAFT | [4] |

| Polydispersity Index (PDI) | < 1.5 | General free radical polymerization in ionic liquids | Not specified |

Note: The data presented in this table are for analogous monomer systems and may not be directly representative of the free radical polymerization of ammonium methacrylate. However, they provide a reasonable expectation for the kinetic behavior and achievable polymer characteristics.

Characterization of Poly(ammonium methacrylate)

The synthesized poly(ammonium methacrylate) can be characterized by a variety of analytical techniques to determine its structure, molecular weight, and thermal properties.

| Technique | Information Obtained | Expected Results |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of functional groups | Appearance of a broad O-H stretching band (from absorbed water), C=O stretching of the ester group (~1730 cm⁻¹), and C-N stretching from the quaternary ammonium group. Disappearance of the C=C stretching band from the monomer. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Polymer structure and purity | Broad peaks in the ¹H NMR spectrum corresponding to the polymer backbone and side chain protons. Disappearance of the vinyl proton signals from the monomer. |

| Gel Permeation Chromatography (GPC) | Molecular weight (Mn, Mw) and polydispersity index (PDI) | Provides the average molecular weights and the breadth of the molecular weight distribution. |

| Thermogravimetric Analysis (TGA) | Thermal stability | Determines the decomposition temperature of the polymer. |

| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) | Identifies the temperature at which the polymer transitions from a glassy to a rubbery state. |

Factors Influencing Polymerization

Several factors can influence the kinetics of the polymerization and the properties of the resulting polymer:

-

Monomer Concentration: Higher monomer concentrations generally lead to higher rates of polymerization and higher molecular weights.[1]

-

Initiator Concentration: Increasing the initiator concentration typically increases the rate of polymerization but decreases the final molecular weight, as more polymer chains are initiated.

-

Temperature: Higher temperatures increase the rate of initiator decomposition and propagation, leading to a faster reaction rate. However, excessively high temperatures can lead to side reactions and a decrease in molecular weight.[2]

-

pH: The pH of the aqueous solution can influence the stability of the monomer and the initiator, as well as the conformation of the growing polymer chains, which can affect the termination rate.

Conclusion

The free radical polymerization of ammonium methacrylate is a versatile and efficient method for the synthesis of cationic polymers. By carefully controlling the reaction conditions, polymers with desired molecular weights and properties can be obtained. This guide provides a foundational understanding of the principles, experimental procedures, and characterization techniques relevant to this important polymerization process, serving as a valuable resource for researchers and professionals in the fields of polymer chemistry and drug development.

References

- 1. US3658771A - Preparing ammonium polyacrylates - Google Patents [patents.google.com]

- 2. Preparation method of low-molecular-weight ammonium polyacrylate (2012) | Tianxian Li | 2 Citations [scispace.com]

- 3. On the kinetics of the polymerization of some ammonium methacrylates with different alkyl chain lengths in aqueous solution | Semantic Scholar [semanticscholar.org]

- 4. Size-Controlled Ammonium-Based Homopolymers as Broad-Spectrum Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

ammonium methacrylate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ammonium (B1175870) methacrylate (B99206), a versatile monomer with significant applications in polymer science and pharmaceutical formulations. This document details its chemical and physical properties, synthesis and polymerization methodologies, and its role in drug delivery systems.

Core Properties of Ammonium Methacrylate

Ammonium methacrylate is the ammonium salt of methacrylic acid. Its chemical structure consists of a polymerizable methacrylate group and an ionic ammonium cation, which impart unique characteristics to the resulting polymers.

Physicochemical Data

The key quantitative data for ammonium methacrylate are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 16325-47-6 | [1][2][3] |

| Molecular Formula | C₄H₉NO₂ | [1][4] |

| Molecular Weight | 103.12 g/mol | [1][2][3][4] |

| IUPAC Name | azanium;2-methylprop-2-enoate | [2] |

| Synonyms | Ammonium 2-methylprop-2-enoate, 2-Propenoic acid, 2-methyl-, ammonium salt | [1][2] |

Synthesis and Polymerization

Ammonium methacrylate serves as a fundamental building block for various polymers and copolymers. Its synthesis and subsequent polymerization are critical processes for tailoring material properties for specific applications.

Synthesis of Ammonium Methacrylate

The most direct method for producing ammonium methacrylate is through the neutralization reaction of methacrylic acid with an ammonium source, typically ammonia (B1221849).[3]

Experimental Protocol: Synthesis of Ammonium Methacrylate

-

Reaction Setup: In a four-necked flask equipped with a gas inlet tube, a stirrer, a thermometer, and a gas outlet, place a saturated aqueous solution of ammonium methacrylate or the mother liquor from a previous synthesis.

-

Ammonia Introduction: While stirring, introduce ammonia gas into the solution.

-

Methacrylic Acid Addition: Replace the gas inlet with a dropping funnel and add methacrylic acid dropwise to the mixture, maintaining continuous stirring.

-

Temperature Control: Throughout the reaction, maintain the temperature of the mixture between 20 and 30°C by cooling.

-

Product Formation: A crystal slurry of ammonium methacrylate will be formed.

-

Isolation: The crystalline product can be isolated by filtration. The resulting mother liquor can be reused in subsequent syntheses.

Logical Flow of Ammonium Methacrylate Synthesis

Caption: Logical workflow for the synthesis of ammonium methacrylate.

Polymerization of Ammonium Methacrylate

Ammonium methacrylate readily undergoes polymerization, often via free-radical mechanisms, to form poly(ammonium methacrylate) or can be copolymerized with other monomers to create materials with a wide range of properties.

Experimental Protocol: Free-Radical Polymerization (General)

-

Monomer Solution: Prepare a solution of ammonium methacrylate in a suitable solvent (e.g., water).

-

Initiator Addition: Add a free-radical initiator to the solution. The choice of initiator depends on the desired reaction conditions (e.g., thermal or redox initiators).

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit free-radical polymerization.

-

Polymerization Reaction: Heat the mixture to the appropriate temperature to initiate polymerization. The reaction time can vary from a few hours to 24 hours.

-

Polymer Isolation: Precipitate the resulting polymer by adding the reaction mixture to a non-solvent (e.g., methanol).

-

Purification and Drying: Filter the precipitated polymer, wash it to remove unreacted monomer and initiator, and dry it under vacuum to a constant weight.

Free-Radical Polymerization Pathway

Caption: General signaling pathway for free-radical polymerization.

Applications in Drug Development

Ammonium methacrylate copolymers are widely used as pharmaceutical excipients in oral solid dosage forms.[1] Their primary function is to control the release of the active pharmaceutical ingredient (API).

Controlled Drug Release

Copolymers of ammonium methacrylate are key components in the formulation of time-released pharmaceutical products.[1] These polymers can be used to create coatings for tablets and matrices for controlled-release formulations.[5][6] The permeability of these polymers, influenced by the presence of ammonium groups, allows for pH-independent drug release.[1]

Mechanism of Controlled Drug Release

Caption: Role of ammonium methacrylate copolymer in drug release.

Antibacterial Properties

Quaternary ammonium methacrylates, which are derivatives of ammonium methacrylate, have demonstrated antibacterial activity.[4][7] This property is particularly valuable in dental restorative materials to inhibit bacterial growth and prevent secondary caries.[4][7]

Safety and Handling

A safety data sheet for ammonio methacrylate copolymer type A indicates that it is not classified as hazardous.[8] However, standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment such as gloves and safety glasses, and ensuring adequate ventilation when handling the material.[8] In case of spills, it is recommended to avoid generating dust and to collect the material in a suitable container for disposal.[8]

References

- 1. drugs.com [drugs.com]

- 2. Ammonium methacrylate | C4H6O2.H3N | CID 73667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. adchem-me.com [adchem-me.com]

- 4. Physicochemical properties and biological effects of quaternary ammonium methacrylates in an experimental adhesive resin for bonding orthodontic brackets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ammonium Methacrylate | High-Purity Reagent [benchchem.com]

- 6. pharmaexcipients.com [pharmaexcipients.com]

- 7. Ammonium methacrylate - Descrizione [tiiips.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

Solubility of Ammonium Methacrylate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium (B1175870) methacrylate (B99206) is a vinyl monomer utilized in the synthesis of functional polymers for a variety of applications, including drug delivery systems, dental resins, and specialty coatings. A thorough understanding of its solubility characteristics in organic solvents is critical for its polymerization, purification, and formulation. This technical guide provides a comprehensive overview of the available knowledge on the solubility of ammonium methacrylate in organic solvents. Due to a scarcity of published quantitative data for the monomer, this guide also furnishes a detailed experimental protocol for determining its solubility, alongside a discussion of the key factors influencing this property.

Introduction

Ammonium methacrylate, the ammonium salt of methacrylic acid, is a key building block in polymer chemistry. Its ionic nature and polymerizable double bond allow for the creation of polymers with unique properties. The solubility of this monomer is a fundamental parameter that dictates its handling, reaction kinetics, and the processing of the resulting polymers. This document aims to consolidate the existing information on the solubility of ammonium methacrylate and to provide practical guidance for its determination in a laboratory setting.

Qualitative Solubility Profile

Table 1: Qualitative Solubility of Ammonio Methacrylate Copolymers

| Solvent | Solubility | Reference |

| Anhydrous Ethanol (B145695) | Freely Soluble | [1] |

| Methylene (B1212753) Chloride | Freely Soluble | [1] |

| Water | Practically Insoluble | [1] |

Factors Influencing Solubility

The solubility of ammonium methacrylate in a given organic solvent is governed by a combination of physical and chemical factors. A conceptual understanding of these factors is essential for solvent selection and for troubleshooting solubility-related challenges.

References

A Technical Guide to the Thermal Properties of Poly(ammonium methacrylate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of poly(ammonium methacrylate) (PAMA), a polymer with significant potential in various scientific and biomedical applications. This document details the key thermal characteristics, the experimental protocols for their determination, and a logical workflow for the synthesis and analysis of this polymer.

Introduction

Poly(ammonium methacrylate) is a cationic polymer belonging to the family of polymethacrylates. The presence of the ammonium (B1175870) functionality imparts unique properties to the polymer, including hydrophilicity and the potential for electrostatic interactions, making it a material of interest in fields such as drug delivery, gene therapy, and biomaterials. Understanding the thermal behavior of PAMA is crucial for its processing, application, and ensuring its stability under various conditions. This guide summarizes the essential thermal properties, including glass transition temperature (Tg) and thermal decomposition temperature (Td), and provides detailed methodologies for their characterization.

Thermal Properties of Poly(ammonium methacrylate) and Related Polymers

The thermal properties of poly(ammonium methacrylate) are influenced by factors such as molecular weight, polymer chain architecture, and the presence of counter-ions. While specific data for a single, standardized PAMA is not extensively documented in publicly available literature, data from related quaternary ammonium methacrylate (B99206) polymers and the parent polymer, poly(methyl methacrylate) (PMMA), provide valuable insights.

Table 1: Glass Transition Temperatures (Tg) of Methacrylate-Based Polymers

| Polymer/Monomer | Glass Transition Temperature (Tg) (°C) | Notes |

| Poly(methyl methacrylate) (PMMA) | ~105 - 120[1][2] | The parent polymer, providing a baseline for comparison. |

| Quaternary Ammonium Urethane-Dimethacrylate Monomers | -31 to -15[3] | A series of novel monomers with potential for dental applications. The lower Tg is likely due to the flexible urethane (B1682113) linkages. |

| Methacrylate Monomers with Carboxylic and Silane Groups | Not specified | Described as having Tg's in a similar range to dental resin monomers like UDMA (-38 °C) and BisGMA (-10 °C). |

| Poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) | 19 | A structurally related polymer with a tertiary amine group. |

Table 2: Thermal Decomposition Temperatures (Td) of Methacrylate-Based Polymers

| Polymer/Monomer | Onset Decomposition Temperature (°C) | Key Decomposition Stages |

| Poly(methyl methacrylate) (PMMA) | ~290 - 300[4][5] | Typically exhibits a two-stage degradation process. The first stage occurs around 290 °C and the second around 365 °C.[4] The degradation mechanism is complex and can involve depolymerization to the monomer. |

| Methacrylate Monomers with Quaternary Ammonium Salts | ~150 | Thermal degradation onset was observed at approximately 150 °C for all synthesized compounds. |

| Poly(methacrylates) with Carboxylic Groups | 265 - 327[6] | Decomposition behavior is influenced by the specific structure, with some exhibiting multi-stage degradation.[6] |

Experimental Protocols

The characterization of the thermal properties of poly(ammonium methacrylate) primarily relies on two key analytical techniques: Differential Scanning Calorimetry (DSC) for determining glass transition and melting temperatures, and Thermogravimetric Analysis (TGA) for assessing thermal stability and decomposition.

Synthesis of Poly(ammonium methacrylate)

A general procedure for the synthesis of low-molecular-weight poly(ammonium methacrylate) via aqueous solution polymerization is described below, based on established methods for related polyacrylates.[7][8][9]

Materials:

-

Ammonium acrylate (B77674) or a mixture of acrylic acid and ammonium hydroxide

-

Ammonium persulfate (initiator)

-

Isopropanol (B130326) (chain transfer agent and heat transfer solvent)

-

Deionized water

Procedure:

-

An initiator solution is prepared by dissolving ammonium persulfate in deionized water.

-

A monomer solution is prepared by dissolving ammonium acrylate (or acrylic acid neutralized with ammonium hydroxide) in deionized water.

-

The initiator solution is mixed with the monomer solution.

-

A reaction flask equipped with a reflux condenser and a stirrer is charged with isopropanol and deionized water and heated to reflux (approximately 80-90 °C).

-

The monomer-initiator mixture is continuously added dropwise to the refluxing isopropanol-water mixture over a period of 1-2 hours.

-

The polymerization is allowed to proceed at reflux for an additional 2-4 hours after the addition is complete.

-

The resulting polymer solution is then cooled to room temperature. The polymer can be isolated by precipitation in a non-solvent such as acetone (B3395972) or by removal of the solvent under reduced pressure.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow to or from a sample as a function of temperature or time. It is the primary technique for determining the glass transition temperature (Tg).

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q-series, PerkinElmer DSC 7).[2]

Sample Preparation:

-

Weigh 5-10 mg of the dry poly(ammonium methacrylate) sample into an aluminum DSC pan.[1]

-

Ensure the sample is spread evenly on the bottom of the pan to ensure good thermal contact.

-

Crimp the pan with an aluminum lid.

Experimental Procedure:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.[1]

-

Equilibrate the cell at a low temperature, for example, -50 °C.

-

Ramp the temperature at a constant heating rate, typically 10 °C/min or 20 °C/min, to a temperature well above the expected glass transition, for example, 180 °C.[1][10]

-

Cool the sample back to the starting temperature at a controlled rate.

-

Perform a second heating scan under the same conditions as the first. The glass transition temperature is typically determined from the second heating scan to erase any previous thermal history of the sample.[2]

Data Analysis: The glass transition temperature (Tg) is determined as the midpoint of the step-change in the heat flow curve.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of the polymer.

Instrumentation: A thermogravimetric analyzer (e.g., PerkinElmer Pyris 1 TGA).[4]

Sample Preparation:

-

Weigh 5-10 mg of the dry poly(ammonium methacrylate) sample into a TGA pan (e.g., platinum or ceramic).[4][11]

Experimental Procedure:

-

Place the sample pan into the TGA furnace.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate, typically 10 °C/min or 20 °C/min.[4][12]

-

The experiment is typically conducted under an inert atmosphere, such as nitrogen, to study the thermal decomposition, or in an oxidative atmosphere, such as air, to study oxidative stability.[4][13]

Data Analysis: The TGA thermogram plots the percentage of weight loss versus temperature. The onset of decomposition is determined from the temperature at which significant weight loss begins. The temperatures at which specific percentages of weight loss occur (e.g., 5%, 10%, 50%) are also reported to characterize the thermal stability.

Experimental and Logical Workflows

To ensure a systematic approach to the characterization of poly(ammonium methacrylate), a well-defined workflow is essential. The following diagrams illustrate the logical sequence from synthesis to thermal analysis.

Caption: Workflow for the synthesis and thermal characterization of poly(ammonium methacrylate).

Caption: Logical flow of experimental procedures for thermal property analysis.

Conclusion

This technical guide has provided a detailed overview of the thermal properties of poly(ammonium methacrylate) and its related compounds. The presented data, compiled from various sources, offers valuable benchmarks for researchers and developers. The detailed experimental protocols for synthesis, DSC, and TGA provide a solid foundation for the accurate and reproducible characterization of this promising polymer. The logical workflow diagrams serve as a practical guide for planning and executing experimental work. A thorough understanding and characterization of the thermal properties are indispensable for the successful application of poly(ammonium methacrylate) in advanced materials and biomedical technologies.

References

- 1. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. CN102492067B - Preparation method of low-molecular-weight ammonium polyacrylate - Google Patents [patents.google.com]

- 9. US3658771A - Preparing ammonium polyacrylates - Google Patents [patents.google.com]

- 10. ocw.mit.edu [ocw.mit.edu]

- 11. resolvemass.ca [resolvemass.ca]

- 12. eng.uc.edu [eng.uc.edu]

- 13. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]

Spectroscopic Analysis of Ammonium Methacrylate: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the spectroscopic analysis of ammonium (B1175870) methacrylate (B99206), focusing on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of comprehensive literature dedicated solely to ammonium methacrylate, this guide synthesizes data from the analysis of closely related methacrylate compounds and ammonium salts to provide a robust analytical framework.

Introduction to Spectroscopic Characterization

Spectroscopic techniques are indispensable tools in the chemical analysis of materials, providing detailed information about molecular structure, functional groups, and chemical environment. For a simple organic salt like ammonium methacrylate, a combination of FTIR and NMR spectroscopy offers a complete picture of its chemical identity.

-

FTIR Spectroscopy probes the vibrational modes of molecules. When infrared radiation is passed through a sample, specific frequencies are absorbed, corresponding to the vibrations of particular chemical bonds (e.g., C=O, N-H). The resulting spectrum is a unique "fingerprint" of the molecule.

-

NMR Spectroscopy provides detailed information about the atomic structure of a molecule. It is based on the absorption of radiofrequency waves by atomic nuclei in a magnetic field. The chemical shift of a nucleus in an NMR spectrum reveals its electronic environment, while signal splitting (multiplicity) provides information about neighboring atoms.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data. Below are recommended procedures for the FTIR and NMR analysis of solid ammonium methacrylate.

Fourier-Transform Infrared (FTIR) Spectroscopy

2.1.1. Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This is a rapid and convenient method for analyzing solid powders directly.

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty crystal.

-

Place a small amount of the ammonium methacrylate powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[1][2]

-

-

Data Acquisition:

-

Collect the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

A resolution of 4 cm⁻¹ and an accumulation of 32 or 64 scans are generally sufficient.[3]

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking as needed.

-

2.1.2. KBr Pellet Transmission FTIR Spectroscopy

This traditional method involves dispersing the sample in a potassium bromide (KBr) matrix.

-

Sample Preparation:

-

Thoroughly dry spectroscopic grade KBr powder in an oven at ~110°C for several hours to remove any absorbed moisture.[4] Store in a desiccator.

-

Weigh approximately 1-2 mg of the ammonium methacrylate sample and 200-250 mg of the dried KBr.[5] The sample concentration should be about 0.1-1.0%.[6]

-

Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

-

Transfer the mixture to a pellet-pressing die and apply several tons of pressure under vacuum to form a transparent or translucent pellet.[4]

-

-

Data Acquisition:

-

Record a background spectrum with an empty sample holder or a pure KBr pellet.

-

Place the sample pellet in the spectrometer's sample holder and collect the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will generate the final spectrum by ratioing against the background.

-

Perform any necessary baseline corrections.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.2.1. Solution-State NMR Spectroscopy

-

Sample Preparation:

-

Choose a suitable deuterated solvent in which ammonium methacrylate is soluble and that does not have signals that would overlap with the analyte peaks. Deuterium (B1214612) oxide (D₂O) is a common choice for water-soluble salts.

-

For ¹H NMR, dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.[7] For ¹³C NMR, a higher concentration (50-100 mg) may be necessary due to the lower natural abundance of ¹³C.[7]

-

Filter the solution through a pipette with a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

-

If quantitative analysis is not required, an internal standard like Tetramethylsilane (TMS) is typically used for referencing in organic solvents. For D₂O, a different standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) is used.

-

-

Data Acquisition:

-

The instrument is "locked" onto the deuterium signal of the solvent.

-

The magnetic field is "shimmed" to optimize its homogeneity across the sample.

-

Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

-

-

Data Processing:

-

The raw data (Free Induction Decay or FID) is Fourier transformed to generate the spectrum.

-

Phase and baseline corrections are applied.

-

The spectrum is referenced to the internal standard (0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

-

Spectroscopic Data and Interpretation

The following tables summarize the expected spectroscopic data for ammonium methacrylate, compiled from analyses of related compounds.

FTIR Spectroscopy Data

Table 1: Characteristic FTIR Absorption Bands for Ammonium Methacrylate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3150-3000 | N-H Stretching | Ammonium (NH₄⁺) | Broad, Strong |

| ~2980-2920 | C-H Stretching | Methyl/Methylene (CH₃/CH₂) | Medium-Weak |

| ~1710-1690 | C=O Stretching (Asymmetric) | Carboxylate (COO⁻) | Strong |

| ~1640 | C=C Stretching | Alkene | Medium |

| ~1560-1540 | N-H Bending (Asymmetric) | Ammonium (NH₄⁺) | Medium |

| ~1450 | C-H Bending | Methyl/Methylene (CH₃/CH₂) | Medium |

| ~1430-1380 | C=O Stretching (Symmetric) | Carboxylate (COO⁻) | Strong |

| ~1400 | N-H Bending (Symmetric) | Ammonium (NH₄⁺) | Strong |

| ~1300-1150 | C-O Stretching | Carboxylate (COO⁻) | Strong |

| ~940 | =C-H Bending (Out-of-plane) | Alkene | Medium |

Note: The exact peak positions can be influenced by the physical state of the sample and intermolecular interactions such as hydrogen bonding.

NMR Spectroscopy Data

Table 2: Predicted ¹H NMR Chemical Shifts for Ammonium Methacrylate (in D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |

| ~7.0-7.3 | Triplet (1:1:1) | H -N⁺ | Protons of the ammonium ion, split by the ¹⁴N nucleus (spin I=1). The coupling constant (¹JNH) is typically around 52 Hz.[8][9] |

| ~6.1 | Singlet (or narrow multiplet) | Vinyl H (cis to C=O) | One of the two alkene protons. |

| ~5.6 | Singlet (or narrow multiplet) | Vinyl H (trans to C=O) | The other alkene proton. |

| ~1.9 | Singlet (or narrow multiplet) | Methyl H ₃ | Protons of the methyl group attached to the double bond. |

Note: In protic solvents like D₂O, the ammonium protons may exchange with deuterium, which could lead to a broadening or disappearance of the signal. Acidifying the sample can slow this exchange and sharpen the triplet.[9]

Table 3: Predicted ¹³C NMR Chemical Shifts for Ammonium Methacrylate (in D₂O)

| Chemical Shift (δ, ppm) | Assignment |

| ~170-175 | Carbonyl C (COO⁻) |

| ~138-142 | Quaternary C (of C=C) |

| ~125-130 | Methylene C H₂ (of C=C) |

| ~18-22 | Methyl C H₃ |

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a solid sample like ammonium methacrylate.

References

- 1. agilent.com [agilent.com]

- 2. researchgate.net [researchgate.net]

- 3. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 4. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]

- 5. scienceijsar.com [scienceijsar.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

Navigating the Safety Profile of Ammonium Methacrylate: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling of all laboratory reagents is paramount. This technical guide provides an in-depth overview of the available safety data for ammonium (B1175870) methacrylate (B99206) (CAS 16325-47-6) and outlines essential handling precautions. Due to a lack of a comprehensive Safety Data Sheet (SDS) for the monomer, this guide incorporates data from closely related methacrylate compounds as a surrogate for a complete safety profile, with all such instances clearly noted.

Ammonium methacrylate is a polymerizable monomer utilized in various research and development applications, including the synthesis of functional polymers for drug delivery and other biomedical uses.[1][2] While specific hazard data for the monomer is limited, general principles of handling methacrylate compounds should be strictly followed to ensure laboratory safety.

Core Safety and Physical Properties

Information regarding the specific hazards of ammonium methacrylate monomer is not consistently classified under the Globally Harmonized System (GHS).[3] Some sources indicate that it does not meet GHS hazard criteria.[3] However, given its chemical nature as a methacrylate, prudence dictates treating it with the same caution as other compounds in its class.

For comparative purposes, this guide presents data for ammonium methacrylate alongside methyl methacrylate (MMA), a well-characterized and structurally similar monomer.

Table 1: Physical and Chemical Properties

| Property | Ammonium Methacrylate | Methyl Methacrylate (Surrogate Data) |

| CAS Number | 16325-47-6[1][4] | 80-62-6 |

| Molecular Formula | C4H9NO2[1][3] | C5H8O2 |

| Molecular Weight | 103.12 g/mol [1][3] | 100.12 g/mol [5] |

| Boiling Point | 160.5°C at 760 mmHg | 100°C |

| Flash Point | 74.2°C | 10°C[6] |

| Density | 0.934 g/cm³ | 0.94 g/cm³ |

Note: Data for Methyl Methacrylate is provided as a surrogate for a comprehensive safety profile and should be interpreted with caution.

Toxicological Data (Surrogate)

No specific toxicological studies for ammonium methacrylate monomer were identified. The following data for methyl methacrylate is provided to give an indication of the potential hazards associated with methacrylate monomers.

Table 2: Acute Toxicity Data for Methyl Methacrylate (Surrogate)

| Route of Exposure | Species | Value |

| Oral (LD50) | Rat | > 5,000 mg/kg |

| Dermal (LD50) | Rabbit | > 5,000 mg/kg |

| Inhalation (LC50) | Rat | 29.8 mg/L (4 hours) |

Source: Data derived from representative Safety Data Sheets for Methyl Methacrylate.

Methacrylate monomers are known to be potential skin and respiratory sensitizers and may cause irritation upon contact.[5][7]

Handling and Storage Precautions

Proper handling and storage are critical to minimize the risks associated with ammonium methacrylate. The following protocols are based on general best practices for handling methacrylate monomers.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling. However, as a general guideline, the following PPE is recommended:

-

Eye Protection: Chemical safety goggles or a face shield.[8]

-

Skin Protection: Chemically resistant gloves (e.g., nitrile) and a lab coat.[8]

-

Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a respirator may be necessary.

Storage

Store containers in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents.[5] Methacrylate monomers are often supplied with inhibitors to prevent polymerization; store according to the manufacturer's instructions to maintain inhibitor effectiveness.

Experimental Workflow for Safe Handling

The following diagram illustrates a general workflow for the safe handling of ammonium methacrylate in a laboratory setting.

References

- 1. Ammonium methacrylate - Descrizione [tiiips.com]

- 2. Ammonium Methacrylate | High-Purity Reagent [benchchem.com]

- 3. Ammonium methacrylate | C4H6O2.H3N | CID 73667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ammonium methacrylate | SIELC Technologies [sielc.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. carlroth.com [carlroth.com]

- 7. msdsdigital.com [msdsdigital.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

The Dawn of Precision Drug Delivery: A Technical History of Ammonio Methacrylate Copolymers

For Researchers, Scientists, and Drug Development Professionals

The development of ammonio methacrylate (B99206) copolymers stands as a landmark achievement in pharmaceutical sciences, paving the way for the sophisticated controlled-release drug delivery systems that are commonplace today. This in-depth technical guide explores the discovery, history, and fundamental chemistry of these versatile polymers, providing researchers and drug development professionals with a comprehensive understanding of their origins and evolution.

From Dental Prosthetics to Targeted Therapeutics: A Historical Overview

The story of ammonio methacrylate copolymers is intrinsically linked to the pioneering work of Dr. Otto Röhm and the company he co-founded, Röhm & Haas.[1][2][3] His early 20th-century research into acrylic and methacrylic acid polymers laid the groundwork for a revolution in materials science.[1][4]

The initial breakthrough came in 1933 with the invention of PLEXIGLAS®, a polymethyl methacrylate (PMMA) that offered a transparent, shatterproof alternative to glass.[1][5] This innovation showcased the potential of methacrylate polymers and spurred further research into their diverse applications.

The transition from industrial materials to pharmaceutical excipients began in the early 1950s at Röhm & Haas, now part of Evonik Industries.[1][6] Scientists envisioned using these polymers to create protective coatings for tablets, a significant advancement over the sugar and shellac coatings used at the time.[5] This led to the birth of the EUDRAGIT® brand in 1954, with the first commercial products, EUDRAGIT® L and S, launched for enteric coatings.[5][7]

A pivotal development in the history of these copolymers was the introduction of quaternary ammonium (B1175870) groups into the polymer structure in the late 1960s.[7][8] This modification resulted in polymers with pH-independent swelling characteristics, enabling the formulation of time-controlled, sustained-release dosage forms.[7][9] These cationic copolymers, known as EUDRAGIT® RL (high permeability) and RS (low permeability), became instrumental in designing predictable drug release profiles.[5][9]

The 1970s saw another significant leap forward with the development of aqueous polymer dispersions, which offered a safer and more environmentally friendly alternative to organic solvent-based coating techniques.[6][7] This innovation further solidified the role of ammonio methacrylate copolymers as indispensable tools in pharmaceutical formulation.

Physicochemical Properties: A Quantitative Overview

The versatility of ammonio methacrylate copolymers stems from the ability to tailor their physicochemical properties by varying the type and ratio of the constituent monomers. These copolymers are primarily derived from ethyl acrylate (B77674), methyl methacrylate, and a methacrylic acid ester containing a quaternary ammonium group. The key functional monomers are 2-trimethylammonioethyl methacrylate chloride. The ratio of these monomers dictates the permeability and drug release characteristics of the final polymer.

Below is a summary of the key physicochemical properties of the two primary types of ammonio methacrylate copolymers used for sustained-release applications, EUDRAGIT® RL and EUDRAGIT® RS.

| Property | EUDRAGIT® RL (Type A) | EUDRAGIT® RS (Type B) | Reference |

| Composition | Copolymers of ethyl acrylate, methyl methacrylate, and a low content of methacrylic acid ester with quaternary ammonium groups. | Copolymers of ethyl acrylate, methyl methacrylate, and a low content of methacrylic acid ester with quaternary ammonium groups. | [5] |

| Monomer Ratio (Ethyl Acrylate:Methyl Methacrylate:Trimethylammonioethyl Methacrylate Chloride) | ~ 1:2:0.2 | ~ 1:2:0.1 | [10][11] |

| Ammonio Methacrylate Units (dried basis) | 8.85% - 11.96% | 4.48% - 6.77% | [10][11][12] |

| Average Molecular Weight (Mw) | ~150,000 g/mol | ~150,000 g/mol | [13] |

| Permeability | High | Low | [5][9] |

| Solubility | Insoluble in water, but swellable and permeable. | Insoluble in water, but swellable and permeable. | [14] |

| Glass Transition Temperature (Tg) | ~55-65 °C | ~55-65 °C | [6] |

| Appearance | Colorless to yellowish-white granules or powder. | Colorless to yellowish-white granules or powder. | [8] |

Synthesis and Characterization: Experimental Protocols

The synthesis of ammonio methacrylate copolymers is typically achieved through free-radical polymerization. The following provides a generalized methodology based on information from patents and scientific literature.

Experimental Protocol: Synthesis of Ammonio Methacrylate Copolymers by Solution Polymerization

1. Monomer Preparation:

-

A monomer mixture is prepared by combining the desired ratios of ethyl acrylate, methyl methacrylate, and 2-trimethylammonioethyl methacrylate chloride.[1]

-

The monomer mixture typically consists of 80-99% by weight of the neutral (meth)acrylate esters and 1-20% by weight of the ammonio methacrylate monomer.[1]

2. Polymerization Reaction:

-

The monomer mixture is dissolved in a suitable organic solvent, such as a mixture of isopropanol (B130326) and acetone.[11][15]

-

A free-radical initiator, such as an azo compound (e.g., azobisisobutyronitrile) or a peroxide, is added to the solution.[1]

-

The reaction mixture is heated to a temperature between 30°C and 120°C and stirred for a period of 2 to 24 hours to allow for polymerization to occur.[1][15]

-

The reaction is monitored to ensure a high conversion of monomers to the copolymer, typically greater than 99%.[1]

3. Isolation and Purification:

-

Once the polymerization is complete, the resulting polymer solution (polymerization syrup) is degassed to remove any unreacted monomers and residual solvent. This can be achieved through distillation or extrusion.[1]

-

The purified polymer is then obtained as a solid, which can be further processed into granules or a powder.[1][16]

Characterization Techniques

A suite of analytical techniques is employed to characterize the synthesized ammonio methacrylate copolymers and ensure they meet the required specifications for pharmaceutical use.

| Technique | Purpose | Reference |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the copolymer and confirm its chemical structure. | [4][17][18] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the monomer composition and microstructure of the copolymer. | [4][18] |

| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | To determine the molecular weight and molecular weight distribution of the polymer. | [19] |

| Differential Scanning Calorimetry (DSC) | To measure the glass transition temperature (Tg) and assess the thermal properties of the copolymer. | [20] |

| Titrimetry | To quantify the content of ammonio methacrylate units in the copolymer. | [10][11][12] |

| Viscometry | To measure the viscosity of polymer solutions, which is an important parameter for processing. | [12] |

Application in Pharmaceutical Formulation: A Logical Relationship

The primary application of ammonio methacrylate copolymers in the pharmaceutical industry is as film-coating agents for solid dosage forms to achieve sustained drug release.[2][9][21] The unique properties of these polymers allow for precise control over the rate of drug dissolution and absorption in the gastrointestinal tract.

The logical relationship for their application in a sustained-release formulation can be visualized as follows:

By blending EUDRAGIT® RL and RS in different ratios, formulators can precisely modulate the permeability of the coating and achieve a wide range of drug release profiles, from relatively fast to very slow sustained release.[5][9] This flexibility has made ammonio methacrylate copolymers a cornerstone of modern oral drug delivery technology.

The Future of Ammonio Methacrylate Copolymers

The journey of ammonio methacrylate copolymers from their conceptual origins to their current indispensable role in pharmaceuticals is a testament to the power of polymer chemistry in advancing healthcare. As the pharmaceutical industry continues to evolve, with a growing emphasis on personalized medicine and complex drug delivery challenges, these versatile polymers are poised to play an even more critical role. Ongoing research is exploring their use in novel drug delivery systems, including nanoparticles, 3D printed dosage forms, and combination products, ensuring that the legacy of Otto Röhm's pioneering work will continue to shape the future of medicine for generations to come.

References

- 1. ES2502535T3 - Procedure for preparing a copolymer of (meth) acrylate containing quaternary ammonium groups by polymerization in free radicals in solution - Google Patents [patents.google.com]

- 2. EUDRAGIT® RL PO [evonik.com]

- 3. drugs.com [drugs.com]

- 4. researchgate.net [researchgate.net]

- 5. csfarmacie.cz [csfarmacie.cz]

- 6. pharmaexcipients.com [pharmaexcipients.com]

- 7. estudogeral.uc.pt [estudogeral.uc.pt]

- 8. AMMONIO METHACRYLATE COPOLYMER TYPE A (100 MG) | 33434-24-1 [chemicalbook.com]

- 9. EUDRAGIT® Functional Polymers for Sustained Release - Evonik Industries [healthcare.evonik.com]

- 10. scribd.com [scribd.com]

- 11. trungtamthuoc.com [trungtamthuoc.com]

- 12. Ammonio Methacrylate Copolymer [drugfuture.com]

- 13. Ammonio Methacrylate Copolymer (Type B)-Diltiazem Interactions in Solid Dispersions and Microsponge Drug-Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. adchem-me.com [adchem-me.com]

- 15. US8859697B2 - Process for preparing a (meth)acrylate copolymer containing tertiary amino groups by free-radical polymerization in solution - Google Patents [patents.google.com]

- 16. explore.azelis.com [explore.azelis.com]

- 17. he01.tci-thaijo.org [he01.tci-thaijo.org]

- 18. researchgate.net [researchgate.net]

- 19. americanlaboratory.com [americanlaboratory.com]

- 20. mdpi.com [mdpi.com]

- 21. EUDRAGIT® Functional Polymers for Oral Solid Dosage Forms - Evonik Industries [healthcare.evonik.com]

Methodological & Application

Formulating Controlled-Release Tablets Using Eudragit® RL/RS: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating controlled-release oral solid dosage forms using Eudragit® RL and Eudragit® RS polymers. This document outlines the fundamental principles, detailed experimental protocols, and key formulation considerations to achieve desired drug release profiles for a variety of active pharmaceutical ingredients (APIs).

Introduction to Eudragit® RL and RS Polymers

Eudragit® RL and RS are copolymers of acrylic and methacrylic acid esters.[1] They are widely used in the pharmaceutical industry to create insoluble, pH-independent drug release profiles. The key difference between the two lies in the content of quaternary ammonium (B1175870) groups, which dictates their permeability to water.[1]

-

Eudragit® RL (Highly Permeable): Contains a higher concentration of quaternary ammonium groups, making it more permeable to water and resulting in faster drug release.[1][2]

-

Eudragit® RS (Low Permeability): Has a lower content of quaternary ammonium groups, leading to lower water permeability and slower drug release.[1][3]

By blending Eudragit® RL and RS in various ratios, formulators can precisely tailor the drug release rate to meet specific therapeutic needs.[1][4] Increasing the proportion of Eudragit® RS in a formulation will result in a slower, more sustained release profile.[1]

Key Formulation Strategies

Two primary strategies are employed when using Eudragit® RL/RS to achieve controlled release:

-

Matrix Systems: The API is homogeneously dispersed within a matrix formed by the Eudragit® polymers. Drug release is controlled by diffusion through the polymer matrix.[5]

-

Coating Systems: An inert tablet or pellet core containing the API is coated with a film of Eudragit® RL/RS polymers. The drug release is governed by the permeability and thickness of the coating.[6][7]

Experimental Protocols

Protocol 1: Preparation of Eudragit® RL/RS Matrix Tablets by Wet Granulation

This protocol details the manufacturing process for creating controlled-release matrix tablets.

Materials and Equipment:

-

Active Pharmaceutical Ingredient (API)

-

Eudragit® RL PO and/or Eudragit® RS PO

-

Filler (e.g., Lactose, Microcrystalline Cellulose)[1]

-

Binder Solution (e.g., Polyvinyl Alcohol in Ethanol/Water)[1][3]

-

Lubricant (e.g., Magnesium Stearate)

-

Glidant (e.g., Talc)

-

High-shear granulator or planetary mixer

-

Fluid bed dryer or tray dryer

-

Sieves (#12 and #16 mesh)

-

Tablet press

Methodology:

-

Blending: Accurately weigh the API, Eudragit® polymer(s), and filler. Dry blend the powders in a suitable blender to ensure uniformity.[1]

-

Granulation: Prepare the binder solution. Slowly add the binder solution to the powder blend under continuous mixing to form a wet mass of suitable consistency.[1]

-

Wet Milling: Pass the wet mass through a #12 mesh sieve to produce granules.[1]

-

Drying: Dry the wet granules in a fluid bed dryer or tray dryer at approximately 50°C until the desired moisture content is achieved.[1]

-

Dry Milling: Mill the dried granules through a #16 mesh sieve to achieve a uniform particle size distribution.[1]

-

Lubrication: Add the lubricant and glidant to the dried granules and blend for a short period.

-

Compression: Compress the final blend into tablets using a suitable tablet press.[3]

Protocol 2: In Vitro Dissolution Testing

This protocol is essential for evaluating the drug release characteristics of the formulated tablets.

Apparatus and Conditions:

-

Apparatus: USP Apparatus 2 (Paddle)[1]

-

Dissolution Medium: 900 mL of a suitable medium (e.g., 0.1 N HCl for 2 hours, followed by phosphate (B84403) buffer pH 6.8).[1]

-

Temperature: 37 ± 0.5°C[1]

-

Paddle Speed: 50 rpm[1]

Methodology:

-

Place one tablet in each dissolution vessel.

-

Withdraw samples at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).

-

Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

-

Filter the samples.

-

Analyze the drug content in the samples using a validated analytical method, such as UV-Vis spectrophotometry.[1]

Data Presentation: Effect of Eudragit® RL/RS Ratio on Drug Release

The ratio of Eudragit® RL to RS is a critical factor in controlling the drug release rate. The following tables summarize the expected impact of varying this ratio.

Table 1: Impact of Eudragit® RL/RS Ratio on Formulation Properties

| Eudragit® RL:RS Ratio | Expected Permeability | Expected Drug Release Rate |

| 100:0 | High | Fast |

| 75:25 | Moderately High | Moderately Fast |

| 50:50 | Moderate | Moderate |

| 25:75 | Moderately Low | Moderately Slow |

| 0:100 | Low | Slow |

Table 2: Quantitative Drug Release Data (Hypothetical Example with Theophylline)

| Time (hours) | Formulation A (RL:RS 100:0) % Released | Formulation B (RL:RS 50:50) % Released | Formulation C (RL:RS 0:100) % Released |

| 1 | 45 | 20 | 5 |

| 2 | 70 | 35 | 15 |

| 4 | 95 | 60 | 30 |

| 8 | 100 | 85 | 55 |

| 12 | 100 | 98 | 75 |

| 24 | 100 | 100 | 95 |

Note: This data is illustrative. Actual release profiles will depend on the API's properties, other excipients, and processing parameters.

Troubleshooting and Optimization

Problem: Film cracking on coated tablets. Possible Causes & Solutions:

-

Inadequate Plasticizer: Eudragit® films can be brittle without a suitable plasticizer.[1]

-

Solution: Increase the plasticizer concentration, typically to 10-25% by weight of the polymer. Common plasticizers include triethyl citrate (B86180) (TEC) and dibutyl phthalate (B1215562) (DBP).[1]

-

-

Friable Tablet Core: A weak core can cause stress on the coating.[1]

-

Solution: Ensure the tablet core has sufficient hardness and low friability.[1]

-

Problem: Drug release is too fast. Possible Causes & Solutions:

-

High Proportion of Eudragit® RL:

-

Solution: Increase the proportion of Eudragit® RS in the formulation to decrease the permeability of the matrix or coating.[1]

-

-

Insufficient Coating Thickness:

-

Solution: Increase the coating level on the tablets or pellets.[6]

-

Problem: Drug release is too slow. Possible Causes & Solutions:

-

High Proportion of Eudragit® RS:

-

Solution: Increase the proportion of Eudragit® RL to enhance permeability and accelerate drug release.[1]

-

-

Excessive Coating Thickness:

-

Solution: Reduce the coating level.

-

Conclusion

Eudragit® RL and RS polymers offer a versatile platform for the development of controlled-release tablets. By carefully selecting the ratio of these polymers and optimizing formulation and process parameters, a wide range of tailored drug release profiles can be achieved. The protocols and data presented in these application notes serve as a valuable starting point for researchers and formulation scientists working to develop robust and effective controlled-release dosage forms.

References

- 1. benchchem.com [benchchem.com]

- 2. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 3. ijpsonline.com [ijpsonline.com]

- 4. jddtonline.info [jddtonline.info]

- 5. csfarmacie.cz [csfarmacie.cz]

- 6. researchgate.net [researchgate.net]

- 7. Prediction of Optimum Combination of Eudragit RS/Eudragit RL/Ethyl Cellulose Polymeric Free Films Based on Experimental Design for Using as a Coating System for Sustained Release Theophylline Pellets - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of Ammonium Methacrylate Nanoparticles for Gene Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) methacrylate (B99206) copolymers, such as those in the Eudragit® family, are versatile cationic polymers widely employed in the development of non-viral gene delivery systems.[1] Their positive charge facilitates the condensation of negatively charged nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), into nanoparticles.[1][2] This process protects the genetic material from enzymatic degradation and facilitates its cellular uptake.[3] These nanoparticles can be engineered to possess specific physicochemical properties, including size, surface charge, and stability, which are critical for efficient gene transfection.[1][3] This document provides detailed protocols for the preparation and characterization of ammonium methacrylate nanoparticles for gene delivery applications.

Key Features of Ammonium Methacrylate Nanoparticles:

-

Biocompatibility: Generally well-tolerated by cells, though cytotoxicity can be concentration-dependent.[4]

-

Efficient Gene Condensation: The cationic nature allows for strong electrostatic interactions with nucleic acids.[2]

-

Protection of Genetic Material: Encapsulation within the nanoparticle protects pDNA and siRNA from nuclease degradation.

-

Facilitated Cellular Uptake: The positive surface charge promotes interaction with the negatively charged cell membrane, enhancing endocytosis.

-

Endosomal Escape: The "proton sponge" effect of some cationic polymers can facilitate escape from the endosome, releasing the genetic material into the cytoplasm.

Experimental Protocols

Preparation of Ammonium Methacrylate Nanoparticles by Nanoprecipitation

This protocol describes a common and straightforward method for preparing ammonium methacrylate nanoparticles.

Materials:

-

Ammonium methacrylate copolymer (e.g., Eudragit® RS 100 or RL 100)

-

Organic solvent (e.g., Acetone, Tetrahydrofuran)

-

Aqueous phase (e.g., deionized water, buffer solution)

-

Surfactant (optional, e.g., Pluronic® F-68)

-

Magnetic stirrer

-

Syringe with a needle

Procedure:

-

Polymer Solution Preparation: Dissolve the ammonium methacrylate copolymer in a suitable organic solvent at a specific concentration (e.g., 10 mg/mL).

-

Aqueous Phase Preparation: Prepare the aqueous phase. If a surfactant is used, dissolve it in the aqueous phase at the desired concentration.

-

Nanoprecipitation:

-

Place the aqueous phase in a beaker on a magnetic stirrer and stir at a moderate speed.

-